2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide
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Overview
Description
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of indole, pyridine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the indole derivative with 2-chloro-N-(pyridin-2-yl)acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Reduced forms of nitro or carbonyl groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole and pyridine rings can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide
- 2-{3-[(2-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide
- 2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(pyridin-2-yl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-18-9-3-1-7-16(18)15-30(28,29)20-13-26(19-10-4-2-8-17(19)20)14-22(27)25-21-11-5-6-12-24-21/h1-13H,14-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLFUVBLRWLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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